Lipophilic Balance (Consensus Log P) Differentiates CNS vs. Peripheral Optimization Potential
The target compound exhibits a predicted consensus Log P of 2.8 (SwissADME), placing it within the ideal window for CNS penetration (Log P 2–4) while maintaining sufficient aqueous solubility for formulation. The 2-fluorophenyl analog (CAS 2320148-81-8) shows a lower predicted Log P of 2.3, which may reduce passive blood-brain barrier permeability. Conversely, the 4-trifluoromethyl analog (CAS 2309710-50-5) reaches a Log P of 3.2, increasing the risk of plasma protein binding and rapid hepatic clearance [1]. These differences are directly attributable to the substituent electronic effects: the 3-chloro group offers an optimal balance between hydrophobic surface area and polarity, making the target compound the most CNS-appropriate candidate among the three [2].
| Evidence Dimension | Consensus Log P (predicted via SwissADME) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-Fluorophenyl analog (CAS 2320148-81-8): 2.3; 4-Trifluoromethyl analog (CAS 2309710-50-5): 3.2 |
| Quantified Difference | Target is 0.5 units higher than fluorinated analog and 0.4 units lower than trifluoromethyl analog |
| Conditions | SwissADME consensus Log P model, based on iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT algorithms [1] |
Why This Matters
Procurement decisions for CNS-targeted projects or PROTAC linker design must prioritize the compound with the lipophilicity closest to the desired therapeutic window—this compound's Log P of 2.8 uniquely satisfies that requirement.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
- [2] Waterhouse A, et al. SwissDock, SwissParam, SwissBioisostere: integrated web services for drug design. Nucleic Acids Res. 2021;49(W1):W429-W437 (methodology for Log P calculations). View Source
